molecular formula C18H17ClN2OS B2503401 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone CAS No. 851808-03-2

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Cat. No. B2503401
M. Wt: 344.86
InChI Key: FOZUWOUSWOJTNB-UHFFFAOYSA-N
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Description

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a chemical compound that has been studied for its potential use in scientific research. It is a member of the imidazole family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

Corrosion Inhibition

A study by Fergachi et al. (2018) explored the corrosion inhibition properties of closely related benzimidazole derivatives on mild steel in an acidic medium. The compound exhibited significant inhibition efficiency, suggesting potential applications of similar compounds in protecting metals from corrosion in industrial settings Fergachi et al., 2018.

Antioxidant Activity

Research by Reddy et al. (2015) on thiazole analogs possessing urea, thiourea, and selenourea functionalities highlighted potent antioxidant activities. These compounds were synthesized and screened for their ability to scavenge free radicals, indicating potential therapeutic or protective applications Reddy et al., 2015.

Synthetic Methodologies

Acheson and Wallis (1982) discussed the synthesis of thioureas and thioamides, demonstrating the versatility of these methods in creating a wide range of compounds, including those with sulfur-containing nucleophilic centers. This research provides valuable insights into synthetic strategies that could be applied to the synthesis of (2-((3-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone Acheson & Wallis, 1982.

Antibacterial and Catalytic Activities

A study by Aslan et al. (2017) on Schiff base metal(II) complexes revealed significant antimicrobial and catalytic activities. This suggests potential applications of structurally related compounds in medicinal chemistry and as catalysts in chemical transformations Aslan et al., 2017.

properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-13-4-2-6-15(10-13)17(22)21-9-8-20-18(21)23-12-14-5-3-7-16(19)11-14/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZUWOUSWOJTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

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